2-Hydroxy-5-phenylpentanoic acid
Description
Contextualization within Alpha-Hydroxy Acid Chemistry and Phenylpentanoic Acid Derivatives
2-Hydroxy-5-phenylpentanoic acid belongs to the class of organic compounds known as alpha-hydroxy acids (AHAs). wikipedia.orgquora.com AHAs are characterized by a carboxylic acid structure with a hydroxyl group attached to the adjacent carbon atom, also known as the alpha-carbon. wikipedia.orgquora.comnih.govnih.gov This structural arrangement distinguishes them from other hydroxy acids, such as beta-hydroxy acids, where the functional groups are separated by two carbon atoms. wikipedia.org The presence of the hydroxyl group on the alpha-carbon makes AHAs stronger acids compared to their non-hydroxylated counterparts, a property enhanced by internal hydrogen bonding. wikipedia.org Well-known examples of AHAs include glycolic acid and lactic acid. nih.govnih.gov
The compound is also a derivative of phenylpentanoic acid. Specifically, it is a hydroxylated form of 5-phenylpentanoic acid. drugbank.com Phenylpentanoic acid and its derivatives are subjects of research in medicinal chemistry. nih.govnih.gov For instance, substituted phenylpropanoic acid derivatives have been investigated as activators for human peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation. nih.gov Other research has explored phenylpropanoic acid derivatives as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes. nih.govresearchgate.net
Significance as a Synthetic Intermediate and Building Block in Organic Synthesis
The utility of this compound in advanced chemical research lies primarily in its function as a synthetic intermediate and a versatile building block. wikipedia.orgbiosynth.com AHAs, in general, serve as important precursors in the industrial-scale preparation of various compounds. wikipedia.org
This compound has been specifically mentioned as a synthetic anticonvulsant drug, prepared by reacting oxindole (B195798) with n-propyl. biosynth.com Its structure allows for further chemical modifications, making it a valuable starting material for more complex molecules. For example, it has been used in the synthesis of (2RS,3R)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-5-phenylpentanoic acid. google.com.na In other synthetic schemes, its benzyl (B1604629) amide derivative, (2R)-2-Hydroxy-5-phenylpentanoic acid benzyl amide, has been synthesized as part of research into stereoselective reactions. wiley-vch.de The separation of its diastereomers, often after conversion to a methyl ester, is a step in the synthesis of unnatural derivatives of other complex molecules. googleapis.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 104216-93-5 | biosynth.comsigmaaldrich.comnih.gov |
| Molecular Formula | C₁₁H₁₄O₃ | biosynth.comnih.gov |
| Molecular Weight | 194.23 g/mol | biosynth.comnih.gov |
| Melting Point | 82-84 °C | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWSJKRJDWHVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104216-93-5 | |
| Record name | 2-hydroxy-5-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Hydroxy 5 Phenylpentanoic Acid
Chemoenzymatic and Asymmetric Synthetic Routes to Enantiopure 2-Hydroxy-5-phenylpentanoic Acid
Achieving enantiopurity—the isolation of a single enantiomer of a chiral molecule—is a significant challenge in organic synthesis. For this compound, asymmetric synthesis, which uses chiral agents to direct the formation of a specific stereoisomer, is a key strategy. One well-documented approach involves a titanium-tetrachloride-promoted Evans aldol (B89426) reaction. nih.govresearchgate.net This method allows for the creation of two adjacent stereocenters with a high degree of control.
Other conventional methods for preparing the nonracemic form of the acid include the organocatalytic epoxidation of (E)-5-phenyl-2-pentenal followed by subsequent ring-opening and acyl substitution, achieving a 94% enantiomeric excess (ee). nih.gov Additionally, transition metal-catalyzed reactions like the aldol addition of an O-silyl enolate to an aldehyde, oxycarbonylation of a terminal alkene, and asymmetric hydroboration of a β,γ-unsaturated amide have been employed with varying levels of enantioselectivity, often around 90%. nih.gov In contrast, classical resolution of the racemic acid using chiral amines has proven to be less effective. nih.govresearchgate.net
A powerful strategy to obtain a single enantiomer is to first react the parent molecule with a chiral auxiliary. This process creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques like silica (B1680970) gel chromatography. nih.govresearchgate.net
In the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, this is effectively achieved by using a chiral Evans oxazolidinone auxiliary. nih.gov Specifically, (R)-4-isopropyl-2-oxazolidinone is first acetylated and then reacted with 3-phenylpropanal (B7769412) in a titanium-tetrachloride-promoted aldol addition. researchgate.net This reaction produces two diastereomers, (3′S,4R)-2 and (3′R,4R)-2. These diastereomers are then cleanly separated by silica gel column chromatography. nih.govresearchgate.net The major diastereomer, once isolated, can be carried forward to yield the desired enantiopure acid after the removal of the chiral auxiliary. nih.gov
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net They create a chiral environment that biases the reaction to favor the formation of one stereoisomer over another. The Evans oxazolidinone used in the synthesis of this compound is a prime example of such an auxiliary. nih.govresearchgate.net
Table 1: Diastereoselective Aldol Reaction Results An interactive table summarizing the yields and ratios from the synthesis.
| Reactant 1 | Reactant 2 | Chiral Auxiliary | Product Diastereomers | Diastereomeric Ratio | Overall Yield |
|---|---|---|---|---|---|
| N-acetyl-(R)-4-isopropyl-2-oxazolidinone | 3-phenylpropanal | (R)-4-isopropyl-2-oxazolidinone | (3′S,4R)-2 and (3′R,4R)-2 | 5.4 : 1 | 58.2% nih.gov |
Total Synthesis Approaches and Strategic Disconnections Employing this compound Frameworks
The framework of this compound is not only a target for synthesis itself but also serves as a crucial chiral building block for the total synthesis of more complex, biologically active natural products. researchgate.netmdpi.com Many linear diarylpentanoids and diarylheptanoids, which exhibit properties such as anti-proliferative and anti-inflammatory activities, share structural motifs that can be readily accessed from this chiral acid. nih.govmdpi.com Once synthesized, the enantiopure acid can be converted into a Weinreb amide, which acts as a versatile acylating agent for constructing these larger molecules. nih.govmdpi.com
The reviewed scientific literature does not describe a synthetic route for this compound that involves the reaction of oxindole (B195798) with an n-propyl group.
The use of (3S)-3-amino-2-hydroxy-5-phenylpentanoic acid as a direct precursor for the synthesis of this compound is not detailed in the consulted literature. Instead, synthetic pathways focus on establishing the hydroxyl and carboxyl groups from achiral starting materials using asymmetric methods. nih.govresearchgate.net
Exploration of Protecting Group Strategies and Stereochemical Control in this compound Synthesis
Protecting group strategies are essential for managing reactive functional groups during a multi-step synthesis, ensuring that reactions occur only at the desired locations. In the synthesis of enantiopure this compound and its subsequent use, several protecting group manipulations are critical.
The chiral Evans auxiliary itself acts as a temporary protecting and directing group for the carboxylic acid function. After the key aldol reaction and diastereomer separation, the auxiliary must be removed. This is achieved by treating the N-acylated oxazolidinone with a solution of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). researchgate.net This cleavage step regenerates the carboxylic acid, furnishing (3S)-hydroxy-5-phenylpentanoic acid in high yield (89%) and excellent enantiomeric excess (98.5% ee). researchgate.net
For further elaboration of the synthesized acid into other natural products, the newly formed hydroxyl group often requires protection. A common strategy is to convert the hydroxyl group into a silyl (B83357) ether, for example, a tert-butyldimethylsilyl (TBS) ether. This is accomplished using TBSCl and imidazole. researchgate.net This TBS group is robust enough to withstand subsequent reaction conditions, such as the addition of organometallic reagents to the Weinreb amide. mdpi.com Later in the synthetic sequence, the TBS protecting group can be selectively removed (deprotected) using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) to reveal the free hydroxyl group in the final target molecule. researchgate.netmdpi.com
Chemical Transformations and Reaction Mechanisms Involving 2 Hydroxy 5 Phenylpentanoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety of 2-Hydroxy-5-phenylpentanoic Acid
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form esters and amides. These transformations are fundamental in organic synthesis, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.
Formation of Methyl Esters and Subsequent Hydrolysis
The conversion of this compound to its corresponding methyl ester, methyl 2-hydroxy-5-phenylpentanoate, is a classic example of an esterification reaction. This transformation is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or water is removed as it is formed.
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
Deprotonation: The protonated ester is then deprotonated to yield the final methyl ester and regenerate the acid catalyst.
The reverse reaction, the hydrolysis of the methyl ester back to the carboxylic acid, can be accomplished by treating the ester with water in the presence of an acid or a base. Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification. Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
| Reaction | Reagents | Product |
| Methyl Esterification | This compound, Methanol, H⁺ (catalyst) | Methyl 2-hydroxy-5-phenylpentanoate |
| Acid-Catalyzed Hydrolysis | Methyl 2-hydroxy-5-phenylpentanoate, H₂O, H⁺ (catalyst) | This compound |
| Base-Catalyzed Hydrolysis (Saponification) | Methyl 2-hydroxy-5-phenylpentanoate, NaOH, then H₃O⁺ | This compound |
Synthesis of Amide Derivatives (e.g., Benzyl (B1604629) Amide)
The carboxylic acid moiety of this compound can also be converted into a variety of amide derivatives. The synthesis of the benzyl amide, for instance, requires the activation of the carboxylic acid, as it does not react directly with amines under neutral conditions.
A common method for amide bond formation involves the use of coupling reagents. For example, the synthesis of a Weinreb amide of (3S)-Hydroxy-5-phenylpentanoic acid has been reported using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N,O-Dimethylhydroxylamine hydrochloride. nih.gov This general approach can be adapted for the synthesis of other amides, such as the benzyl amide.
The general steps for the synthesis of the benzyl amide of this compound would be:
Activation of the carboxylic acid: The carboxylic acid is treated with a coupling reagent, such as EDC or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive activated ester.
Nucleophilic attack by the amine: Benzylamine is then added to the reaction mixture. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
Formation of the amide bond: The tetrahedral intermediate collapses, eliminating the coupling agent byproduct and forming the stable amide bond.
| Reagent | Role |
| This compound | Starting material |
| Benzylamine | Nucleophile |
| EDC or DCC | Coupling agent (activates the carboxylic acid) |
| HOBt | Additive to prevent side reactions and increase efficiency |
Stereospecific Reactions and Chiral Derivatization of the Alpha-Hydroxy Group in this compound
The alpha-hydroxy group in this compound introduces a chiral center into the molecule, meaning it can exist as two enantiomers (R and S). Reactions involving this hydroxyl group can be designed to be stereospecific, proceeding with a particular stereochemical outcome. Furthermore, this hydroxyl group is a key site for chiral derivatization, a technique often employed in the separation and analysis of enantiomers.
While specific stereospecific reactions on the alpha-hydroxy group of this particular compound are not extensively documented in readily available literature, general principles of organic chemistry suggest several possibilities. For instance, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an Sₙ2 reaction. The stereochemistry of this reaction would proceed with inversion of configuration at the chiral center.
Chiral derivatization involves reacting the alpha-hydroxy acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. Common CDAs for hydroxy acids include chiral isocyanates or chiral carboxylic acids that can form esters with the hydroxyl group. For example, reacting the racemic this compound with a single enantiomer of a chiral acid chloride would produce a mixture of two diastereomeric esters, which could then be separated.
Modifications of the Phenylpentyl Chain and Aromatic Moiety in this compound
The phenylpentyl chain and the terminal phenyl group of this compound are also amenable to chemical modification, although these transformations might require conditions that are compatible with the other functional groups in the molecule.
Modifications to the aromatic moiety typically involve electrophilic aromatic substitution reactions. The alkyl chain attached to the benzene (B151609) ring is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the point of attachment of the pentyl chain. However, the presence of the carboxylic acid and hydroxyl group might influence the reaction conditions and outcomes.
Potential electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to the substitution of a hydrogen atom on the aromatic ring with a halogen atom.
Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups onto the aromatic ring, are generally not feasible with substrates that have deactivating groups like a carboxylic acid. However, if the carboxylic acid is protected, these reactions could potentially be carried out.
The phenylpentyl chain itself can also be a site for reaction. For example, benzylic C-H bonds (the C-H bonds on the carbon atom directly attached to the aromatic ring) are susceptible to free-radical halogenation. However, in this molecule, the benzylic carbon is part of the pentyl chain and is relatively unreactive compared to the other functional groups. More vigorous reactions, such as oxidation of the alkyl chain, are possible but would likely also affect the hydroxyl and carboxylic acid groups unless they are protected.
| Reaction Type | Potential Reagents | Expected Product (Major Isomers) |
| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-5-(4-nitrophenyl)pentanoic acid and 2-Hydroxy-5-(2-nitrophenyl)pentanoic acid |
| Bromination | Br₂, FeBr₃ | 2-Hydroxy-5-(4-bromophenyl)pentanoic acid and 2-Hydroxy-5-(2-bromophenyl)pentanoic acid |
Applications of 2 Hydroxy 5 Phenylpentanoic Acid As a Chiral Building Block in Complex Molecule Synthesis
Incorporation into Peptidomimetic Structures and Unnatural Amino Acid Analogues
Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability and better bioavailability. sigmaaldrich.com Unnatural amino acids (UAAs) are key components in this field, offering structural diversity beyond the 20 proteinogenic amino acids. nih.govscripps.edu The incorporation of building blocks like 2-Hydroxy-5-phenylpentanoic acid allows for the creation of novel side chains and conformational constraints within a peptide-like backbone. sigmaaldrich.commdpi.com
A significant application of (3S)-Hydroxy-5-phenylpentanoic acid is its use as a key intermediate in the synthesis of diarylpentanoids, a class of bioactive natural products. nih.gov In a notable synthetic strategy, the acid is converted into a Weinreb amide. This intermediate serves as an efficient acylating agent, reacting with various organometallic reagents to form β-hydroxy ketones, which are precursors to the final natural products. nih.gov This method provides a convergent and flexible route to complex molecules, where the this compound unit forms a central part of the final structure. For example, it is a crucial building block in the asymmetric synthesis of (S)-daphneolone and (S)-dihydroyashabushiketol. nih.gov
The process of preparing and utilizing this building block involves several key steps, starting from the generation of the chiral acid itself, followed by its activation and subsequent coupling reactions.
| Precursor | Reaction | Product | Yield | Reference |
|---|---|---|---|---|
| (3′S,4R)-Imide | Removal of Evans auxiliary using LiOH/H₂O₂ | (3S)-hydroxy-5-phenylpentanoic acid | 89% | nih.gov |
| (3S)-hydroxy-5-phenylpentanoic acid | EDC coupling with N,O-dimethylhydroxylamine | Weinreb amide (S)-4 | - | nih.gov |
| Weinreb amide (S)-4 | Protection with TBS-Cl | TBS ether (S)-5 | - | nih.gov |
Role in the Elucidation of Structure-Activity Relationships in Bioactive Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a molecule's structure, chemists can identify key pharmacophores and optimize properties like potency and selectivity. nih.govmdpi.com The use of specific, well-defined building blocks is crucial for this process.
This compound serves as an excellent tool for SAR studies. By providing a constant core structure, it allows researchers to systematically vary other parts of the molecule and observe the resulting structural and conformational changes. For instance, in the synthesis of diarylpentanoid and diarylheptanoid natural products, (3S)-hydroxy-5-phenylpentanoic acid provides the common β-hydroxy acid motif. nih.gov Its conversion to a Weinreb amide allows for the attachment of a wide variety of aryl groups through reaction with different organolithium or organomagnesium reagents. nih.gov This enables the creation of a library of analogues, each with a specific modification at one end of the molecule while retaining the core structure derived from the parent acid. Studying the structural properties of these analogues helps to map out the steric and electronic requirements for a particular molecular framework to adopt a desired conformation.
This approach was successfully used to prepare several natural products, demonstrating the utility of a common chiral building block for creating structural diversity.
| Common Precursor | Reactant | Final Product | Reference |
|---|---|---|---|
| TBS-protected Weinreb amide (S)-5 | 4-Br-PhOTBS and t-BuLi | (S)-Daphneolone | nih.gov |
| Phenylethynylmagnesium bromide | (S)-Dihydroyashabushiketol | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 Hydroxy 5 Phenylpentanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Hydroxy-5-phenylpentanoic acid, both ¹H and ¹³C NMR are employed to confirm its constitution and to analyze its conformational and configurational aspects.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature. The proton on the carbon bearing the hydroxyl group (the α-proton, H-2) would resonate as a multiplet, likely a doublet of doublets, around 4.0-4.3 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing oxygen atoms and its coupling with the neighboring methylene (B1212753) protons (H-3). The protons of the phenyl group typically appear in the aromatic region, between 7.1 and 7.4 ppm. The aliphatic protons of the pentyl chain (H-3, H-4, and H-5) would produce signals in the upfield region (approximately 1.5-2.7 ppm), with their multiplicity determined by spin-spin coupling with adjacent protons.
For derivatives, such as esters or amides, shifts in the signals adjacent to the modified carboxyl group would be observed, providing confirmation of the chemical transformation. Furthermore, the use of chiral shift reagents or the analysis of diastereomeric derivatives by NMR can aid in determining the enantiomeric composition and absolute configuration of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 13.0 (s, 1H) | 175 - 185 |
| CH (OH) (H-2) | 4.0 - 4.3 (dd, 1H) | 70 - 75 |
| CH ₂ (H-3) | 1.7 - 1.9 (m, 2H) | 30 - 35 |
| CH ₂ (H-4) | 1.5 - 1.7 (m, 2H) | 25 - 30 |
| CH ₂-Ph (H-5) | 2.5 - 2.7 (t, 2H) | 35 - 40 |
| Phenyl H | 7.1 - 7.4 (m, 5H) | 125 - 145 |
| C -Ph (ipso) | - | 140 - 142 |
| C OOH (C-1) | - | 175 - 185 |
| C (OH) (C-2) | - | 70 - 75 |
| C H₂ (C-3) | - | 30 - 35 |
| C H₂ (C-4) | - | 25 - 30 |
| C H₂-Ph (C-5) | - | 35 - 40 |
| Note: Predicted values are based on general principles and data from analogous compounds like 5-phenylpentanoic acid. bmrb.io s = singlet, t = triplet, dd = doublet of doublets, m = multiplet. |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 194 would be observed. The fragmentation of this ion provides valuable structural information. Key fragmentation pathways for this compound would likely include:
Loss of water (H₂O): A peak at m/z 176 ([M-18]⁺) is expected due to the elimination of a water molecule from the hydroxyl and carboxylic acid groups. libretexts.orguni.lu
Loss of the carboxyl group (COOH): Cleavage of the bond next to the carbonyl group can result in the loss of a carboxyl radical, leading to a prominent peak at m/z 149 ([M-45]⁺). libretexts.org
Alpha-cleavage: The bond between C-1 and C-2 can break, leading to various fragments. A significant fragmentation is the loss of the entire carboxylic acid group, resulting in a fragment.
Benzylic cleavage: Fragmentation at the benzylic position is common for compounds containing a phenyl group. Cleavage of the C4-C5 bond would yield a stable benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91, which is often a base peak in the spectra of such compounds.
McLafferty Rearrangement: While less direct, rearrangements involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage can also occur, leading to characteristic fragment ions.
Electrospray ionization (ESI), a softer ionization technique, is also commonly used, especially in conjunction with liquid chromatography (LC-MS). In positive ion mode, protonated molecules [M+H]⁺ at m/z 195 and adducts with sodium [M+Na]⁺ at m/z 217 or ammonium (B1175870) [M+NH₄]⁺ at m/z 212 might be observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 193 is typically seen. uni.lu Tandem mass spectrometry (MS/MS) on these precursor ions can be performed to elicit specific fragmentation pathways, further confirming the structure. researchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula (Proposed) | Fragmentation Pathway |
| 195 | [C₁₁H₁₅O₃]⁺ | [M+H]⁺ (Protonated molecule) |
| 194 | [C₁₁H₁₄O₃]⁺˙ | M⁺˙ (Molecular ion) |
| 193 | [C₁₁H₁₃O₃]⁻ | [M-H]⁻ (Deprotonated molecule) |
| 177 | [C₁₁H₁₃O₂]⁺ | [M+H-H₂O]⁺ (Loss of water from protonated molecule) uni.lu |
| 176 | [C₁₁H₁₂O₂]⁺˙ | [M-H₂O]⁺˙ (Loss of water) |
| 149 | [C₁₀H₁₃O]⁺ | [M-COOH]⁺ (Loss of carboxyl group) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
| Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for alcohols and carboxylic acids. libretexts.orglibretexts.org |
Chiral Chromatography and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity is crucial. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. csfarmacie.czwindows.net
The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. csfarmacie.cz For the separation of acidic compounds like this compound, several types of CSPs can be effective:
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series) are widely used due to their broad applicability. nih.govrsc.org For instance, a Chiralcel OJ-H column has been successfully used to separate the diastereomers of a precursor to the related (3S)-Hydroxy-5-phenylpentanoic acid. nih.gov
Cyclodextrin-based CSPs: These can separate enantiomers by forming transient diastereomeric inclusion complexes. nih.gov The hydroxyl and carboxyl groups of the analyte can interact with the hydroxyl groups on the rim of the cyclodextrin (B1172386) cavity.
Ligand exchange chromatography (CLEC): This technique uses a CSP coated with a chiral ligand and a metal ion (often copper(II)). It is particularly effective for molecules that can act as ligands, such as amino acids and hydroxy acids. csfarmacie.cz
The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol (B145695) in hexane (B92381) for normal phase, or acetonitrile (B52724) for reversed-phase), flow rate, and column temperature, must be optimized to achieve baseline separation of the enantiomers. rsc.org The use of additives in the mobile phase, such as acids or bases, can also influence the retention and resolution by altering the ionization state of the analyte. csfarmacie.cz The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the resulting chromatogram.
Table 3: Example HPLC Conditions for Chiral Separation of a Related Hydroxy Acid
| Parameter | Condition |
| Compound | (3'R,4S)- and (3'S,4S)-Diastereomers of an Evans-type imide precursor to (3S)-Hydroxy-5-phenylpentanoic acid nih.gov |
| Column | Chiralcel OJ-H nih.gov |
| Mobile Phase | Isopropanol/Hexane = 30/70 nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 210 nm nih.gov |
| Retention Times | t₁ = 11.6 min, t₂ = 13.3 min nih.gov |
| Note: These conditions for a related compound's precursor illustrate a typical approach for chiral separation in this class of molecules. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The most prominent features in the spectrum would be:
O-H Stretch (Alcohol and Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3600 cm⁻¹. This broadness is due to the extensive hydrogen bonding of both the hydroxyl (-OH) and carboxylic acid (-O-H) groups. upi.edunih.gov
C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the pentyl chain will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). upi.edu
C=O Stretch (Carboxylic Acid): A sharp and very strong absorption band corresponding to the carbonyl stretch of the carboxylic acid will be present in the range of 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. nih.govresearchgate.net
C=C Stretch (Aromatic): Medium to weak absorptions due to the carbon-carbon stretching vibrations within the phenyl ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretch (Alcohol and Carboxylic Acid): The C-O stretching vibrations for the secondary alcohol and the carboxylic acid will appear in the fingerprint region, typically between 1050 cm⁻¹ and 1300 cm⁻¹.
C-H Bending (Aromatic): Out-of-plane (oop) bending vibrations for the monosubstituted benzene (B151609) ring will result in strong bands in the 690-770 cm⁻¹ range, which can help confirm the substitution pattern of the phenyl ring.
Analysis of the IR spectrum of a synthesized product can quickly confirm the presence of these key functional groups and monitor the progress of reactions, for example, by observing the appearance or disappearance of the C=O or O-H bands during derivatization.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Alcohol/Carboxylic Acid | O-H stretch | 2500 - 3600 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium-Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Weak |
| Alcohol/Carboxylic Acid | C-O stretch | 1050 - 1300 | Medium-Strong |
| Monosubstituted Phenyl | C-H oop bend | 690 - 770 | Strong |
| Note: These are characteristic group frequencies. The NIST WebBook provides a gas-phase IR spectrum for the closely related 5-phenylvaleric acid which shows similar characteristic peaks. nist.gov |
Computational Chemistry and Theoretical Studies of 2 Hydroxy 5 Phenylpentanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the electronic structure and predicting the reactivity of a molecule. For 2-Hydroxy-5-phenylpentanoic acid, methods like Density Functional Theory (DFT) can be employed to determine its optimized geometry and electronic properties. researchgate.net
Calculations would typically be performed using a basis set such as 6-311G to achieve a balance between accuracy and computational cost. researchgate.net The resulting data provides a wealth of information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. mdpi.com The MEP map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is vital for predicting how this compound might interact with biological macromolecules.
Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | e.g., -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | e.g., -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | e.g., 5.3 eV | Indicator of chemical reactivity and stability. mdpi.com |
| Dipole Moment | e.g., 2.5 D | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential | Red to Blue Gradient | Identifies regions of negative (red) and positive (blue) potential, predicting sites for interaction. |
Note: The values in this table are illustrative examples of what would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interaction Studies
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment, such as a water box with ions, and calculating the forces between atoms to model their movements. mdpi.com
These simulations can reveal the preferred conformations of this compound in solution, which is crucial for understanding how it might bind to a biological target. The flexibility of the phenylpentanoic acid chain and the orientation of the hydroxyl and carboxylic acid groups are key determinants of its interaction profile.
Furthermore, MD simulations are invaluable for studying the stability of a ligand-receptor complex. nih.gov Once a potential protein target is identified, an MD simulation of the this compound-protein complex can assess the stability of the binding pose obtained from docking studies. Key metrics from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation time.
Table 2: Parameters and Outputs of a Typical Molecular Dynamics Simulation for this compound
| Parameter/Output | Description | Example |
| Simulation Software | Program used to run the simulation. | GROMACS, AMBER |
| Force Field | Set of parameters to describe the potential energy of the system. | CHARMM36, OPLS-AA |
| Simulation Time | Duration of the simulated time. | 100 ns |
| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | e.g., < 2 Å indicates stable binding. |
| RMSF of Protein Residues | Root-mean-square fluctuation of individual amino acid residues. | Highlights flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Number and duration of hydrogen bonds between the ligand and receptor. | Identifies key interactions for binding affinity. |
Note: The examples in this table are representative of a typical MD simulation setup and expected outputs.
Docking Studies and Molecular Modeling for Target Identification (preclinical focus)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov For this compound, docking studies can be employed in a preclinical setting to screen for potential biological targets, such as enzymes or receptors. researchgate.net
The process involves generating a three-dimensional structure of this compound and docking it into the binding sites of various known protein structures, often obtained from the Protein Data Bank (PDB). mdpi.com A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov
For instance, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), docking studies could explore the binding of this compound to cyclooxygenase (COX) enzymes. nih.gov The results would highlight the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). These insights are crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs. nih.gov
Table 3: Illustrative Docking Study Results of this compound with a Hypothetical Protein Target
| Parameter | Description | Example Finding |
| Target Protein | The biological macromolecule being investigated. | Cyclooxygenase-2 (COX-2) |
| Docking Software | Program used for the docking simulation. | AutoDock Vina, GOLD nih.gov |
| Binding Energy | Estimated free energy of binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions with the ligand. | Arg120, Tyr355, Ser530 |
| Types of Interactions | Nature of the chemical bonds and forces stabilizing the complex. | Hydrogen bond with Ser530; Pi-alkyl interaction with Tyr355. |
Note: The findings in this table are hypothetical and serve to illustrate the type of data generated from molecular docking studies.
Mechanistic Biochemical Investigations of 2 Hydroxy 5 Phenylpentanoic Acid and Its Analogs
In Vitro Enzymatic Studies and Enzyme Inhibition Kinetics of Calpain
There are no available scientific publications detailing in vitro enzymatic studies or the enzyme inhibition kinetics of 2-Hydroxy-5-phenylpentanoic acid with respect to the calpain family of proteases. While the literature contains extensive research on various classes of calpain inhibitors, including peptidyl alpha-ketoacids, hydroxyoxazolidines, and other peptidomimetic compounds, none of the identified studies investigate the specific inhibitory activity of this compound or its close structural analogs. Therefore, no data on its potency, mechanism of inhibition (e.g., competitive, non-competitive), or kinetic parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) in relation to calpain could be retrieved.
Table 1: Enzyme Inhibition Kinetics of this compound on Calpain
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Type of Inhibition |
|---|
Biochemical Pathway Interrogation and Metabolomic Profiling in Model Systems
There is a lack of published research on the biochemical pathway interrogation or metabolomic profiling of this compound in any model systems. Metabolomic studies are a common approach to understanding the biological roles and pathways of endogenous and exogenous compounds. However, no such studies focusing on or identifying this compound have been found. Consequently, there is no information regarding its metabolic fate, its effect on endogenous metabolic pathways, or any identified biomarkers related to its presence or activity in biological systems.
Table 3: Metabolomic Profiling Data for this compound
| Model System | Key Affected Pathways | Significantly Altered Metabolites | Fold Change | p-value |
|---|
Future Research Directions and Emerging Applications in Academic Chemistry
Development of Novel Synthetic Methodologies for Related Alpha-Hydroxy Acids
The synthesis of alpha-hydroxy acids (AHAs) is a foundational pursuit in organic chemistry, with ongoing efforts to develop more efficient, sustainable, and versatile methods. For a molecule like 2-Hydroxy-5-phenylpentanoic acid, future synthetic strategies will likely move beyond classical approaches, such as the hydrolysis of α-halocarboxylic acids or aldehyde cyanohydrins, which can have significant drawbacks. google.com
Recent advancements in synthetic methodology offer promising avenues for the synthesis of this compound and its analogs. One such area is the direct, catalyzed coupling of readily available starting materials. For instance, research has demonstrated the dehydrogenative cross-coupling of ethylene (B1197577) glycol with various alcohols, catalyzed by Iridium-N-heterocyclic carbene complexes, to produce a range of AHAs. acs.org Applying this logic, a potential future synthesis could involve the coupling of a C3-phenyl substituted alcohol with a C2-glycolic acid synthon, offering a more sustainable route.
Another emerging area is photoredox catalysis, which uses visible light to drive chemical reactions. rsc.org A recently developed method involves the direct decarboxylative Giese reaction, where naturally occurring AHAs like glycolic and lactic acid are used to generate α-hydroxy radicals. rsc.org These radicals can then be coupled with various acceptors. This strategy could be adapted to generate a 3-phenylpropyl radical for coupling with a glyoxylic acid equivalent, providing a novel and streamlined pathway to the target molecule.
Furthermore, palladium-catalyzed C(sp³)–H alkylation of simple AHAs like lactic acid has been shown to be a viable route to more complex chiral AHAs. rsc.org This method, which uses an 8-aminoquinoline (B160924) auxiliary, could theoretically be applied to alkylate a simpler AHA with a 3-phenylpropyl halide, directly constructing the carbon skeleton of this compound.
Exploration of New Catalytic Systems for Enantioselective Synthesis
Achieving high levels of enantioselectivity is crucial, as the biological activity of chiral molecules like this compound often resides in a single enantiomer. The asymmetric reduction of the corresponding α-keto acid (2-oxo-5-phenylpentanoic acid) is the most direct and atom-economical route to enantiomerically pure AHAs. researchgate.net
Transition Metal Catalysis: Ruthenium-based catalysts are at the forefront of the asymmetric hydrogenation and transfer hydrogenation of keto esters and acids. nih.gov Chiral Ru(II) complexes, particularly those with diamine and phosphine (B1218219) ligands (e.g., TsDPEN), have demonstrated exceptional efficiency and enantioselectivity for a wide range of substrates. acs.orgmdpi.com These catalysts function through a dynamic kinetic resolution (DKR) process, where a racemic starting material is converted into a single, highly enantioenriched product. nih.govorganic-chemistry.org For the synthesis of a specific enantiomer of this compound, a precursor like ethyl 2-oxo-5-phenylpentanoate could be subjected to asymmetric hydrogenation using a tailored Ru(II) catalyst system. cdnsciencepub.comscilit.com The choice of solvent, such as methanol (B129727) or ionic liquids, can also play a critical role in catalyst activity and recycling. cdnsciencepub.com
Below is a table showing the performance of various Ruthenium-based catalytic systems on substrates analogous to the precursor of this compound, illustrating the potential for high selectivity.
| Catalyst System | Substrate Type | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| RuCl(S,S)-TsDPEN | Aromatic Keto Esters | >99 | 97 | acs.org |
| Ru(II) with P-Phos Ligand in Ionic Liquid | α-Keto Esters | >99 | up to 99 | cdnsciencepub.com |
| Terphenyl-based Ru(II) Catalyst (ATH-DKR) | β-Substituted-α-keto esters | High | High | nih.gov |
| (R,R)-Teth-TsDPEN-Ru(II) (ATH-DKR) | α-Alkyl-β-ketoaldehydes | Good (41-87%) | >99 | mdpi.com |
Biocatalysis: Enzymatic methods offer a green and highly selective alternative to metal catalysis. nih.gov Ketoreductases (KREDs) and dehydrogenases are particularly effective for the asymmetric reduction of keto acids. nih.govnih.gov These enzymes, often used in whole-cell systems with cofactor regeneration, can achieve exceptionally high yields and enantiomeric excess (>99% ee). nih.gov For example, engineered carbonyl reductases and aldo-keto reductases have been developed to produce a variety of chiral α-hydroxy compounds with high stereoselectivity. nih.govacs.org A future research direction would be to screen or engineer a suitable reductase for the specific reduction of 2-oxo-5-phenylpentanoic acid to either the (R)- or (S)-enantiomer of this compound. nih.govacs.org
Bio-conjugation and Prodrug Strategies (focus on chemical design and synthesis)
The functional groups of this compound—a carboxylic acid and a hydroxyl group—are ideal handles for chemical modification, enabling its use in bio-conjugation and prodrug design. wiley-vch.de These strategies aim to improve the molecule's properties, such as solubility, stability, or targeting, by covalently linking it to another chemical moiety.
Chemical Design for Bio-conjugation: Bio-conjugation involves linking the molecule to a larger biomolecule, such as a peptide, protein, or polymer like polyethylene (B3416737) glycol (PEG). The carboxylic acid of this compound can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with amine groups (like the side chain of lysine) on a protein to form stable amide bonds. wiley-vch.de Similarly, the hydroxyl group could be targeted for conjugation, although this is less common. Thiol-maleimide or thiol-iodoacetamide chemistry is a popular method for site-specific conjugation, which could be employed if this compound were first functionalized with a thiol group. nih.gov
Prodrug Synthesis Strategies: A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body. nih.gov This approach can overcome issues like poor solubility or membrane permeability.
Ester Prodrugs: The most common strategy for carboxylic acids is conversion to an ester. nih.gov For this compound, esterification of the carboxyl group would mask its polarity, potentially enhancing its ability to cross cell membranes. These ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active hydroxy acid. acs.org
Phosphate (B84403) Prodrugs: To significantly enhance water solubility, a phosphate group can be attached, typically to the hydroxyl group. mdpi.com This creates a highly water-soluble prodrug that can be cleaved by alkaline phosphatase enzymes in vivo to regenerate the parent compound.
Amide and Peptide Prodrugs: The carboxylic acid can be converted to an amide or linked to an amino acid or peptide. nih.gov This strategy can improve solubility and in some cases, hijack peptide transporters for improved absorption. nih.gov
The design of these prodrugs involves a careful balance. The linking group must be stable enough to survive in the digestive tract (for oral administration) but labile enough to be cleaved efficiently at the target site. nih.gov For example, a hemisuccinate ester could be formed on the hydroxyl group, creating a new carboxylic acid handle that improves solubility and can be hydrolyzed in vivo. mdpi.com
Q & A
Q. What are the optimal synthetic routes for enantioselective synthesis of (2S,3R)-3-amino-2-hydroxy-5-phenylpentanoic acid?
The synthesis of chiral 2-hydroxy-5-phenylpentanoic acid derivatives often employs tert-butoxycarbonyl (Boc)-protected intermediates. A validated method involves coupling α-hydroxy-β-amino acid precursors with phenylpentanoic acid backbones via carbodiimide-mediated reactions. For example, (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-5-phenylpentanoic acid was synthesized with a 38% yield using Boc-protected intermediates and characterized via NMR (δ 7.31–7.10 ppm for aromatic protons; δ 1.42 ppm for Boc methyl groups) . Key considerations include solvent selection (e.g., methanol for solubility) and chiral resolution via HPLC with polysaccharide-based columns.
Q. How can researchers verify the structural integrity of this compound derivatives using spectroscopic methods?
Structural validation typically combines NMR, NMR, and high-resolution mass spectrometry (HRMS). For example:
- NMR: Aromatic protons (5H) appear as a multiplet at δ 7.31–7.10 ppm, while the hydroxyl proton resonates at δ 4.19 ppm (d, J = 2.2 Hz) .
- NMR: The carbonyl carbon of the carboxylic acid group appears at δ 176.0 ppm, and the Boc-protected amine carbon at δ 157.7 ppm . HRMS data (e.g., [M+H]+ = 294.15) confirms molecular weight.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in enzyme inhibition data (e.g., insulin-regulated aminopeptidase) may arise from stereochemical purity or assay conditions. To address this:
- Validate enantiomeric excess (≥98%) via chiral chromatography.
- Use standardized enzyme activity assays (e.g., fluorogenic substrates) under controlled pH and temperature .
- Compare IC values across multiple studies, noting differences in buffer systems or protein expression hosts.
Q. How do structural modifications to this compound enhance its metabolic stability in pharmacokinetic studies?
Modifications such as:
- Boc protection : Increases half-life in plasma by reducing amine reactivity .
- Phenyl group substitution : Electron-withdrawing groups (e.g., trifluoromethyl) improve resistance to cytochrome P450 oxidation .
- Hydroxyl group methylation : Reduces renal clearance by decreasing polarity. Assess stability via liver microsome assays and LC-MS metabolite profiling .
Q. What are the challenges in analyzing enantiomeric interactions of this compound with biological targets?
- Chiral discrimination : Use surface plasmon resonance (SPR) with immobilized enantiomers to quantify binding affinities.
- Dynamic molecular interactions : Molecular dynamics simulations (e.g., AMBER force fields) predict stereospecific hydrogen bonding with active-site residues .
- Crystallography limitations : Poor diffraction of flexible side chains may require truncated analogs for X-ray studies.
Methodological Considerations
Q. How should researchers design assays to evaluate the enzymatic inhibition of this compound derivatives?
- Enzyme selection : Use recombinant human enzymes (e.g., insulin-regulated aminopeptidase) expressed in HEK293 cells.
- Substrate competition : Include controls with bestatin (a known inhibitor) to validate assay sensitivity .
- Data normalization : Express inhibition as % activity relative to vehicle-treated samples, with triplicate technical replicates.
Q. What analytical techniques quantify trace impurities in synthesized this compound batches?
- HPLC-DAD : Detect impurities ≥0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 233.26 for deprotected amines) .
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability during storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
